molecular formula C9H18N2O5 B13343508 2-(Hydroxymethyl)-2-propylpropane-1,3-diyl dicarbamate

2-(Hydroxymethyl)-2-propylpropane-1,3-diyl dicarbamate

Cat. No.: B13343508
M. Wt: 234.25 g/mol
InChI Key: YYECGXUQMAJBKZ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-propylpropane-1,3-diyl dicarbamate is a chemical compound with a unique structure that includes hydroxymethyl and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-propylpropane-1,3-diyl dicarbamate typically involves the reaction of a suitable diol with carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-propylpropane-1,3-diyl dicarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate groups can be reduced to amines under suitable conditions.

    Substitution: The hydroxymethyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbamate groups can produce amines.

Scientific Research Applications

2-(Hydroxymethyl)-2-propylpropane-1,3-diyl dicarbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-propylpropane-1,3-diyl dicarbamate involves its interaction with specific molecular targets. The hydroxymethyl and carbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(hydroxymethyl)furan: A bio-based diol with applications in materials science.

    2,5-Dimethylfuran: Used as a biofuel and in the synthesis of fine chemicals.

    2,5-Dimethyltetrahydrofuran: A solvent with applications in organic synthesis.

Uniqueness

2-(Hydroxymethyl)-2-propylpropane-1,3-diyl dicarbamate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial uses.

Properties

Molecular Formula

C9H18N2O5

Molecular Weight

234.25 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-(hydroxymethyl)pentyl] carbamate

InChI

InChI=1S/C9H18N2O5/c1-2-3-9(4-12,5-15-7(10)13)6-16-8(11)14/h12H,2-6H2,1H3,(H2,10,13)(H2,11,14)

InChI Key

YYECGXUQMAJBKZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)(COC(=O)N)COC(=O)N

Origin of Product

United States

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